molecular formula C14H15N3O B11804577 2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile

2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B11804577
M. Wt: 241.29 g/mol
InChI Key: GCKBQEMPVFWNKQ-UHFFFAOYSA-N
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Description

2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is a pyrazole-based nitrile derivative characterized by a 3-propoxy-substituted phenyl ring attached to the pyrazole core. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-[3-(3-propoxyphenyl)-1H-pyrazol-5-yl]acetonitrile

InChI

InChI=1S/C14H15N3O/c1-2-8-18-13-5-3-4-11(9-13)14-10-12(6-7-15)16-17-14/h3-5,9-10H,2,6,8H2,1H3,(H,16,17)

InChI Key

GCKBQEMPVFWNKQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NNC(=C2)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 3-propoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the nitrile group allows for specific interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with analogous pyrazole-acetonitrile derivatives differing in substituents at the phenyl ring or pyrazole core:

Compound Molecular Formula Molecular Weight Substituents Key Features
2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile C₁₄H₁₅N₃O 241.29 g/mol 3-propoxy phenyl Flexible alkoxy chain enhances lipophilicity; nitrile enables further synthesis .
2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile C₁₂H₁₁N₃O 213.24 g/mol 4-methoxy phenyl Methoxy group increases electron density; lower molecular weight improves solubility .
2-(5-Phenyl-1H-pyrazol-3-yl)acetonitrile C₁₁H₉N₃ 183.21 g/mol Unsubstituted phenyl Simplest analog; lacks functional groups for targeted interactions .
[5-(4-Bromophenyl)-1H-pyrazol-3-yl]acetonitrile C₁₁H₈BrN₃ 262.11 g/mol 4-bromo phenyl Bromine enhances halogen bonding potential; higher molecular weight .
2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile C₁₃H₁₂N₄S 256.33 g/mol Cyclopropyl, thiophene Heterocyclic thiophene improves π-π stacking; cyclopropyl adds steric bulk .

Biological Activity

2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound with the molecular formula C14H15N3O and a molecular weight of 241.29 g/mol. It features a pyrazole ring, a propoxyphenyl group, and an acetonitrile moiety, which contribute to its unique chemical properties and potential biological activities. This article examines the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The structure of 2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile can be represented as follows:

Structure CCCOc1cccc c2cc CC N nH n2 c1\text{Structure }\text{CCCOc1cccc c2cc CC N nH n2 c1}

Biological Activities

Research indicates that compounds similar to 2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile exhibit various biological activities, including:

  • Antimicrobial Activity : Some pyrazole derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Properties : Similar compounds have been studied for their ability to inhibit inflammatory pathways.
  • Anticancer Potential : Certain pyrazole derivatives are being explored for their potential in cancer treatment due to their ability to induce apoptosis in cancer cells.

The biological activity of 2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile may be attributed to its interaction with specific molecular targets within biological systems. Interaction studies are crucial for understanding how this compound affects cellular processes. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : The lipophilicity introduced by the propoxyphenyl group may enhance binding affinity to various receptors.

Comparative Analysis with Similar Compounds

To better understand the potential of 2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureUnique Features
2-(1-Benzyl-1H-pyrazol-3-yl)acetonitrileStructureContains a benzyl group; potential for different activity
2-(4-Bromo-3,5-dimethylpyrazol-1-yl)acetonitrileStructureBromine substituent may enhance reactivity
2-(1,3-Dimethylpyrazol-4-yl)acetic acidStructureExplored for analgesic effects

This table highlights how the unique combination of the propoxyphenyl group and acetonitrile functionality in 2-(5-(3-Propoxyphenyl)-1H-pyrazol-3-yl)acetonitrile may confer distinct reactivity patterns and biological activities.

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives. Notably:

  • Study on Antimicrobial Activity : A study found that pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups was essential for enhancing this activity.
  • Anti-inflammatory Research : Another study demonstrated that certain pyrazole compounds could inhibit COX enzymes, leading to reduced inflammation in animal models.

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